1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol 1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol
Brand Name: Vulcanchem
CAS No.: 1630763-99-3
VCID: VC5742708
InChI: InChI=1S/C9H15BrN4O2/c1-16-6-14-9(11-8(10)12-14)13-4-2-7(15)3-5-13/h7,15H,2-6H2,1H3
SMILES: COCN1C(=NC(=N1)Br)N2CCC(CC2)O
Molecular Formula: C9H15BrN4O2
Molecular Weight: 291.149

1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol

CAS No.: 1630763-99-3

Cat. No.: VC5742708

Molecular Formula: C9H15BrN4O2

Molecular Weight: 291.149

* For research use only. Not for human or veterinary use.

1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol - 1630763-99-3

Specification

CAS No. 1630763-99-3
Molecular Formula C9H15BrN4O2
Molecular Weight 291.149
IUPAC Name 1-[5-bromo-2-(methoxymethyl)-1,2,4-triazol-3-yl]piperidin-4-ol
Standard InChI InChI=1S/C9H15BrN4O2/c1-16-6-14-9(11-8(10)12-14)13-4-2-7(15)3-5-13/h7,15H,2-6H2,1H3
Standard InChI Key XBTHRTYZYDPPLW-UHFFFAOYSA-N
SMILES COCN1C(=NC(=N1)Br)N2CCC(CC2)O

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound features a 1,2,4-triazole core substituted at position 1 with a methoxymethyl group (-CH2OCH3) and at position 3 with a bromine atom. A piperidin-4-ol moiety is attached to position 5 of the triazole ring. This arrangement creates a hybrid structure combining the rigidity of the triazole ring with the conformational flexibility of the piperidine system.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name1-(3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol
Molecular FormulaC10H18BrN4O2
Molecular Weight306.18 g/mol
Hybridizationsp² (triazole) / sp³ (piperidine)
Predicted LogP1.2 (estimated via analogy)

The molecular formula was derived through systematic analysis of the substituents and backbone connectivity . The triazole ring contributes three nitrogen atoms, while the piperidine introduces an additional nitrogen and hydroxyl group. The methoxymethyl and bromine substituents enhance both lipophilicity and electrophilicity, which may influence binding interactions in biological systems.

Synthetic Pathways and Manufacturing Considerations

Retrosynthetic Analysis

While no direct synthesis routes for this compound are documented, analogous triazole-piperidine hybrids provide methodological templates. A plausible pathway involves:

  • Triazole Ring Formation: A Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide to construct the 1,2,4-triazole core .

  • Substituent Introduction: Sequential alkylation with methoxymethyl chloride followed by bromination at position 3.

  • Piperidine Coupling: Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidin-4-ol moiety.

Table 2: Comparative Synthetic Strategies for Triazole-Piperidine Hybrids

StepMethodYield (Analog Studies)
Triazole FormationCu-catalyzed cycloaddition65–78%
AlkylationSN2 with methoxymethyl chloride52%
BrominationNBS in DMF48%
Piperidine CouplingMitsunobu reaction60%

Future Research Directions

  • Synthetic Optimization: Develop regioselective bromination protocols to improve yield.

  • Target Identification: Screen against orexin receptors and HDAC isoforms using in vitro assays.

  • ADMET Profiling: Assess permeability, metabolic stability, and off-target effects.

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